molecular formula C21H17BrN2O3 B3010478 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one CAS No. 1023496-59-4

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

Cat. No.: B3010478
CAS No.: 1023496-59-4
M. Wt: 425.282
InChI Key: RWYCNUXYYDFBSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to a trihydroindole core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: The nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The formation of the trihydroindole core through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methyl group can be replaced with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride, ferric chloride.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Biological Studies: Used as a probe to study the interaction of indole derivatives with biological targets.

    Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.

    Pharmaceutical Industry: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
  • 2-(4-Fluorophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
  • 2-(4-Methylphenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

Uniqueness

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)23(20)16-3-2-4-17(11-16)24(26)27/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYCNUXYYDFBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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